[3-(Decyloxy)phenyl]methanamine
Description
[3-(Decyloxy)phenyl]methanamine is an organic compound featuring a phenyl group substituted with a decyloxy (C₁₀H₂₁O) chain at the 3-position and a methanamine (-CH₂NH₂) group. This structure confers amphiphilic properties, balancing hydrophobic (decyloxy chain) and hydrophilic (amine group) characteristics. The compound is primarily utilized as a marker in hydrocarbon fuels under the trade name Accutrace S10, where it aids in regulatory compliance and detection of adulteration .
Properties
IUPAC Name |
(3-decoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-13-19-17-12-10-11-16(14-17)15-18/h10-12,14H,2-9,13,15,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSMOVXZASDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Decyloxy)phenyl]methanamine, a compound featuring a decyloxy group attached to a phenyl ring, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
- Chemical Formula : C_{15}H_{23}N
- Molecular Weight : 233.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The structure consists of a phenyl ring substituted with a decyloxy group and an amine group, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of [3-(Decyloxy)phenyl]methanamine can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the decyloxy group enhances lipophilicity, potentially improving membrane penetration and efficacy against microbial cells.
-
Anti-inflammatory Properties :
- Research suggests that amine compounds can modulate inflammatory pathways. [3-(Decyloxy)phenyl]methanamine may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.
-
Neuroprotective Effects :
- Preliminary studies on related compounds indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
The mechanism by which [3-(Decyloxy)phenyl]methanamine exerts its biological effects is not fully elucidated but may involve:
- Receptor Interaction : The amine group can participate in hydrogen bonding with receptor sites, influencing signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory responses or microbial metabolism.
- Cell Membrane Interaction : The hydrophobic decyloxy chain facilitates interaction with lipid membranes, enhancing cellular uptake.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of [3-(Decyloxy)phenyl]methanamine against common pathogens. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with [3-(Decyloxy)phenyl]methanamine led to a decrease in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. This indicates its potential use in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Pharmaceutical Intermediate for Rivastigmine
One of the primary applications of [3-(Decyloxy)phenyl]methanamine is its use as a key intermediate in the synthesis of rivastigmine, a drug approved for the treatment of Alzheimer's disease. Rivastigmine functions as an acetylcholinesterase inhibitor, enhancing cholinergic function by preventing the breakdown of acetylcholine, thus improving cognitive function in patients with dementia . The synthesis method for this compound involves asymmetric reductive amination and debenzylation processes, yielding high optical purity (greater than 99%) and favorable reaction conditions for large-scale production .
Material Science Applications
2.1. Hole Transport Materials in Organic Electronics
Recent studies have highlighted the potential of compounds similar to [3-(Decyloxy)phenyl]methanamine as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of decyloxy groups into phenylamine structures enhances their electron-rich characteristics, improving charge transport properties . Specifically, triarylamine-based HTMs with decyloxy substituents exhibit promising thermal stability and efficiency in electronic applications.
2.2. Aggregation-Induced Emission (AIE)
Another area where [3-(Decyloxy)phenyl]methanamine derivatives may find application is in aggregation-induced emission (AIE) systems. The unique structural features of decyloxy-substituted compounds allow for enhanced luminescent properties when aggregated, making them suitable for use in sensors and light-emitting devices . Research indicates that these compounds can form stable aggregates that emit strong fluorescence, which is beneficial for various optoelectronic applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Alkoxy Chain Modifications
Key Findings :
Cycloalkyl and Aromatic Modifications
Key Findings :
- Cycloalkylmethoxy groups (e.g., cyclohexyl, cyclobutyl) improve metabolic stability and target binding in drug design .
- Pyridine or benzimidazole-containing analogs exhibit antiplasmodial (IC₅₀ < 1 µM) and antimicrobial activity , attributed to π-π stacking with biological targets .
Physicochemical and Pharmacological Properties
Hydrophobicity and Basicity
| Compound Name | LogP* | pKa (Amine) | Solubility (mg/mL) |
|---|---|---|---|
| [3-(Decyloxy)phenyl]methanamine | ~5.2 | ~9.5 | <0.1 (Water) |
| [3-(Cyclohexylmethoxy)phenyl]methanamine | ~3.8 | ~9.0 | 0.5 (DMSO) |
| [3-(Pyridin-4-yl)phenyl]methanamine | ~2.5 | ~7.5 | >10 (Water) |
*Calculated using fragment-based methods.
Key Trends :
- Longer alkyl chains (e.g., decyloxy) increase LogP , reducing aqueous solubility but improving membrane permeability.
- Aromatic heterocycles (e.g., pyridine) lower LogP and pKa, enhancing solubility and ionization at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
